3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a complex organic compound with a unique structure that includes tert-butoxy and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of tert-butoxy and isopropoxy groups: These groups can be introduced through substitution reactions using tert-butyl and isopropyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tert-butoxy and isopropoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Tert-butoxy)phenyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(4-(Tert-butoxy)phenyl)-6-(4-ethoxyphenyl)-7-methylimidazo[1,2-a]pyridine: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The presence of both tert-butoxy and isopropoxy groups in 3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30N2O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
7-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-6-(4-propan-2-yloxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C27H30N2O2/c1-18(2)30-22-11-7-20(8-12-22)24-17-29-25(16-28-26(29)15-19(24)3)21-9-13-23(14-10-21)31-27(4,5)6/h7-18H,1-6H3 |
InChI Key |
TWUXCBSMDFLDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)(C)C |
Origin of Product |
United States |
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